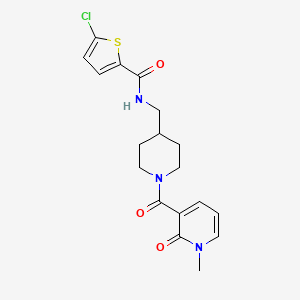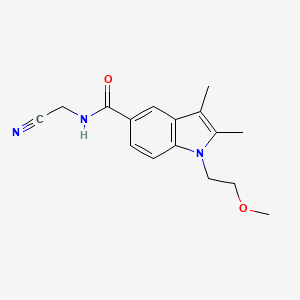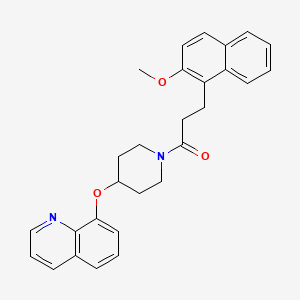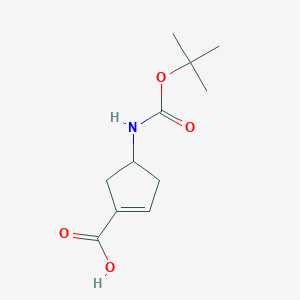![molecular formula C16H17FN4O B2457642 3-(2-氟苯基)-1-{3-[(嘧啶-4-基)氨基]氮杂环丁烷-1-基}丙-1-酮 CAS No. 2097918-78-8](/img/structure/B2457642.png)
3-(2-氟苯基)-1-{3-[(嘧啶-4-基)氨基]氮杂环丁烷-1-基}丙-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(2-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one” is a complex organic molecule. It contains a fluorophenyl group, a pyrimidinyl group, and an azetidinyl group. Compounds with these groups are often used in medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the azetidine ring and the introduction of the fluorophenyl and pyrimidinyl groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine ring, a type of four-membered nitrogen-containing ring, as well as the aromatic fluorophenyl and pyrimidinyl rings .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the azetidine ring and the electron-withdrawing fluorine atom on the phenyl ring. The pyrimidine ring could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase its lipophilicity, while the nitrogen atoms in the azetidine and pyrimidine rings could participate in hydrogen bonding .作用机制
The mechanism of action of 3-(2-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in DNA replication and cell division, leading to the inhibition of cancer cell growth. It may also exert its antimicrobial activity by disrupting the cell membrane integrity of bacteria and fungi.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one can induce apoptosis in cancer cells, leading to the inhibition of cell growth and proliferation. It has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases. Additionally, it has been shown to have a low toxicity profile, making it a promising candidate for further development.
实验室实验的优点和局限性
The advantages of using 3-(2-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one in lab experiments include its potent inhibitory activity against cancer cell lines and its low toxicity profile. However, its use may be limited by its relatively complex synthesis method and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of 3-(2-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one. One potential direction is the development of more efficient synthesis methods to improve its scalability and reduce production costs. Another direction is the investigation of its potential use in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential use in the treatment of other diseases, such as inflammatory and infectious diseases.
In conclusion, 3-(2-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one is a promising compound with potential applications in medicinal chemistry. Its potent inhibitory activity against cancer cell lines and low toxicity profile make it a promising candidate for further development. However, further studies are needed to fully understand its mechanism of action and to explore its potential use in the treatment of other diseases.
合成方法
The synthesis of 3-(2-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one involves the reaction between 2-fluorobenzaldehyde and 4-aminopyrimidine in the presence of sodium hydride. The resulting intermediate is then reacted with (S)-3-chloro-1,2-propanediol in the presence of triethylamine to yield the final product.
科学研究应用
- 体外研究表明,N-(4-苯氧基苯基)-7H-吡咯并[2,3-d]嘧啶-4-胺对结核分枝杆菌表现出强效活性,其最小抑菌浓度 (MIC90) 为 0.488 µM。 重要的是,它对人Vero细胞无细胞毒性 .
- 该化合物用作合成其他分子的中间体。 例如,它在制备{1-(乙基磺酰基)-3-[4-(7H-吡咯并[2,3-d]嘧啶-4-基)-1H-吡唑-1-基]氮杂环丁烷-3-基}乙腈中起作用 .
抗结核活性
抗癌潜力
选择性 TYK2 抑制
药物开发
合成中间体
安全和危害
属性
IUPAC Name |
3-(2-fluorophenyl)-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O/c17-14-4-2-1-3-12(14)5-6-16(22)21-9-13(10-21)20-15-7-8-18-11-19-15/h1-4,7-8,11,13H,5-6,9-10H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNBSSRZBSSHFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=CC=C2F)NC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2,4-dichlorobenzyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine](/img/structure/B2457561.png)
![(E)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenylethenesulfonamide](/img/structure/B2457562.png)


![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide](/img/structure/B2457568.png)


![8-(2-fluorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2457573.png)
![(4-Methoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2457575.png)
![(2Z)-2-[(3-fluorophenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2457576.png)


![N-cyclohexyl-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2457582.png)
